molecular formula C18H8F7N3 B2972436 8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 691868-91-4

8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Cat. No. B2972436
CAS RN: 691868-91-4
M. Wt: 399.272
InChI Key: YVGVPKLTMGMCPC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a][1,8]naphthyridine is a type of organic compound that belongs to the class of imidazoles and naphthyridines . It’s a subset of diazanaphthalenes with nitrogen in separate rings . It’s known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a][1,8]naphthyridine derivatives has been reported via a direct C–H arylation approach . The reaction conditions can be adjusted to achieve regioselective single- and double-arylations .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazo[1,2-a][1,8]naphthyridine derivatives have been synthesized via a direct C–H arylation approach . By adjusting the reaction conditions, regioselective single- and double-arylations can be achieved .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including naphthyridine analogs, have been reported to exhibit a broad spectrum of antimicrobial activities. They can act against various bacteria and fungi by interfering with the synthesis of nucleic acids or proteins essential for microbial survival . The trifluoromethyl groups in the compound may enhance its lipophilicity, potentially increasing its ability to penetrate microbial cell membranes and exert its antimicrobial effects.

Anti-inflammatory Properties

Compounds with an imidazole core are known to possess anti-inflammatory properties. They can modulate the body’s inflammatory response by inhibiting the synthesis or activity of pro-inflammatory cytokines and mediators . This makes them potential candidates for the treatment of chronic inflammatory diseases.

Antitumor and Anticancer Potential

The structural similarity of imidazo[1,2-a][1,8]naphthyridines to purines allows them to interact with various cellular pathways that are crucial for the proliferation and survival of cancer cells. They may inhibit the growth of tumors by targeting key enzymes or receptors involved in cancer cell metabolism .

Central Nervous System (CNS) Disorders

Imidazole-containing compounds have shown promise in the treatment of CNS disorders. They can act as modulators of central receptors or enzymes, potentially offering therapeutic benefits for conditions such as anxiety, depression, and epilepsy .

Gastrointestinal Applications

The imidazole ring is a core structure in many proton pump inhibitors (PPIs), which are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. PPIs work by irreversibly blocking the H+/K+ ATPase enzyme in the stomach, reducing acid secretion .

Antiviral and Antiparasitic Effects

Imidazole derivatives have been explored for their antiviral and antiparasitic activities. They can inhibit the replication of viruses or the growth of parasites, making them useful in the development of new treatments for infectious diseases .

Mechanism of Action

While the specific mechanism of action for “8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” is not available, imidazole-based compounds are known for their broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on imidazo[1,2-a][1,8]naphthyridine derivatives could involve further exploration of their chemical and biological properties, as well as their potential applications in various fields such as medicine and chemistry .

properties

IUPAC Name

8-(4-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F7N3/c19-10-3-1-9(2-4-10)13-8-28-15(26-13)6-5-11-12(17(20,21)22)7-14(18(23,24)25)27-16(11)28/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVPKLTMGMCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

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